molecular formula C14H15F6NO2 B5110810 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B5110810
M. Wt: 343.26 g/mol
InChI Key: CFNXYCHTWRHHRQ-UHFFFAOYSA-N
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Description

4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.

Mechanism of Action

4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 works by inhibiting dihydroorotate dehydrogenase, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, this compound 1726 inhibits cell proliferation and induces apoptosis in cancer cells. In addition, the depletion of pyrimidine nucleotides can suppress the immune response, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound 1726 has been shown to have a broad range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and suppress the immune response. In addition, this compound 1726 has anti-inflammatory effects and can ameliorate the symptoms of autoimmune diseases. However, this compound 1726 can also have toxic effects on normal cells, which limits its clinical application.

Advantages and Limitations for Lab Experiments

4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has several advantages for lab experiments. It is a potent and specific inhibitor of dihydroorotate dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In addition, this compound 1726 is stable and can be easily synthesized in large quantities. However, this compound 1726 can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726. One direction is to investigate the potential of this compound 1726 as a therapeutic agent for cancer and autoimmune diseases. Another direction is to develop more specific inhibitors of dihydroorotate dehydrogenase that have fewer off-target effects. In addition, the mechanism of action of this compound 1726 on other biological processes, such as cell metabolism and epigenetic regulation, can be further explored. Finally, the safety and toxicity of this compound 1726 in vivo need to be thoroughly evaluated to determine its clinical potential.

Synthesis Methods

4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can be synthesized by reacting 4-tert-butylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate in the presence of a base. The reaction proceeds smoothly at room temperature, and the product can be obtained in high yield and purity.

Scientific Research Applications

4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied in various scientific fields, including cancer research, autoimmune diseases, and inflammation. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound 1726 has also been demonstrated to ameliorate the symptoms of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, in animal models. In addition, this compound 1726 has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease.

properties

IUPAC Name

(4-tert-butylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO2/c1-12(2,3)8-4-6-9(7-5-8)23-11(22)21-10(13(15,16)17)14(18,19)20/h4-7,10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNXYCHTWRHHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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